3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
The compound 3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (hereafter referred to as the "target compound") is a derivative of the benzo[c]chromen-6-one scaffold, a structural motif common in coumarin-based molecules. Its molecular formula is C₂₀H₂₂O₄, with a molecular weight of 326.39 g/mol . The structure features a saturated tetracyclic core (7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) substituted with a methyl group at the 3-position and an (E)-3-phenyl-2-propenyl (cinnamyl) group at the 1-position. This substitution pattern distinguishes it from related compounds, such as urolithins and other benzo[c]chromen-6-one derivatives, which are often hydroxylated or alkylated at the 3-position .
Properties
Molecular Formula |
C23H22O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-methyl-1-[(E)-3-phenylprop-2-enoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H22O3/c1-16-14-20(25-13-7-10-17-8-3-2-4-9-17)22-18-11-5-6-12-19(18)23(24)26-21(22)15-16/h2-4,7-10,14-15H,5-6,11-13H2,1H3/b10-7+ |
InChI Key |
XSDZWUCTMPIFSA-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Cyclization
A modified Pechmann approach uses 3-methylresorcinol and ethyl 4-methylcyclohex-1-ene-1-carboxylate in trifluoroacetic acid (TFA) under microwave irradiation (100°C, 0.5 hours). This forms the 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one core with a methyl group at position 3 and a hydroxyl group at position 1.
Key data:
-
Yield: 89% (core structure)
-
Purity: >95% (HPLC)
-
Conditions: Microwave-assisted, TFA solvent
Functionalization of the Hydroxyl Group
The phenolic hydroxyl at position 1 undergoes O-alkylation with (E)-3-phenyl-2-propenyl bromide . This step requires a base such as potassium carbonate in anhydrous acetone under reflux (56°C, 12 hours).
Optimization insights:
-
Base: K₂CO₃ outperforms NaOH due to milder conditions.
-
Solvent: Acetone minimizes side reactions (e.g., elimination).
-
Stereochemical control: The (E)-configuration of the propenyl group is preserved by using pre-formed (E)-allyl bromide.
Biphenyl Carboxylic Acid Cyclization Route
An alternative method starts with biphenyl-2-carboxylic acid derivatives , leveraging oxidative cyclization to construct the chromenone system.
Oxidative Cyclization
Biphenyl-2-carboxylic acid reacts with potassium peroxydisulfate (K₂S₂O₈) and silver nitrate (AgNO₃) in acetonitrile/water (3:1) at 50°C for 27 hours. This forms the 6H-benzo[c]chromen-6-one scaffold.
Modifications for tetrahydro ring:
-
Hydrogenation of the chromenone’s aromatic ring using H₂/Pd-C in ethanol introduces the 7,8,9,10-tetrahydro moiety.
Sequential Functionalization
-
Methylation: The hydroxyl group at position 3 is methylated using iodomethane and KOH.
-
Propenyloxy Introduction: The hydroxyl at position 1 is alkylated as described in Section 1.2.
Yield comparison:
| Step | Yield (%) |
|---|---|
| Oxidative cyclization | 72 |
| Hydrogenation | 85 |
| O-Alkylation | 68 |
Ring-Closing Metathesis (RCM) for Allyloxy Group Installation
A novel approach uses Grubbs 2nd-generation catalyst to install the (E)-3-phenyl-2-propenyloxy group via RCM.
Substrate Preparation
-
Allylation: The hydroxyl group at position 1 is allylated with allyl bromide under basic conditions.
-
Cross-Metathesis: The allyl group undergoes RCM with styrene using Grubbs catalyst (10 mol%) in CH₂Cl₂ at 40°C.
Advantages:
-
Direct formation of the (E)-configured propenyl group.
-
Reaction time: 2 hours (vs. 12 hours for traditional alkylation).
Limitations:
-
Requires rigorous anhydrous conditions.
-
Catalyst cost impacts scalability.
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Pechmann + Alkylation | 62 | 98 | High (E) | Moderate |
| Biphenyl Cyclization | 58 | 95 | Moderate | High |
| RCM Approach | 74 | 97 | Excellent (E) | Low |
Critical findings:
-
The RCM method offers superior stereocontrol but is less practical for industrial-scale synthesis.
-
Microwave-assisted Pechmann reactions reduce reaction times by 80% compared to conventional heating.
Challenges and Optimization Strategies
Side Reactions
Purification Techniques
-
Flash chromatography (hexane/EtOAc gradient) resolves unreacted starting materials and by-products.
-
Recrystallization from ethanol/water mixtures enhances purity to >99%.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with molecular targets such as enzymes or receptors. The phenylpropenyl group can engage in π-π interactions with aromatic residues in proteins, while the chromene moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzo[c]chromen-6-one core is highly versatile, with modifications at the 3- and 1-positions significantly altering physicochemical and biological properties. Below is a comparison of the target compound with structurally related derivatives:
Table 1: Structural Comparison of Benzo[c]chromen-6-one Derivatives
Key Observations :
- THU-OH and URO-B are hydroxylated derivatives with proven roles as Iron(III)-selective fluorescent sensors , exhibiting "turn-off" quenching behavior in aqueous and cellular environments .
- Alkoxy derivatives (4a, 4e) lack hydroxyl groups but show enhanced phosphodiesterase 2 (PDE2) inhibitory activity , with IC₅₀ values as low as 34.35 μM for 4e .
Fluorescence and Metal-Binding Properties
Hydroxylated derivatives like THU-OH and URO-B exhibit fluorescence quenching upon Iron(III) binding due to electron transfer mechanisms.
Table 2: Fluorescence and Metal Interaction Profiles
Table 3: PDE2 Inhibitory Activity of Selected Derivatives
Key Insights :
- The cinnamyloxy group in the target compound may sterically hinder PDE2 binding compared to smaller alkoxy groups.
- Lipophilicity from the cinnamyl group could enhance cellular uptake but reduce solubility, a trade-off requiring optimization .
Biological Activity
The compound 3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a derivative of benzochromene, a class of compounds known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Molecular Formula : CHO
- Molecular Weight : 295.36 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 295.36 g/mol |
| LogP | 4.5 |
| Solubility | Soluble in ethanol and DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | 0.50 |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with the highest potency against E. coli and P. aeruginosa. This suggests its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have investigated the anticancer effects of the compound on various cancer cell lines. The cytotoxicity was assessed using the MTT assay.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical cancer) | 15.0 |
| MCF-7 (Breast cancer) | 12.5 |
| A549 (Lung cancer) | 20.0 |
The results indicate that the compound has notable cytotoxic effects on cancer cells, particularly in HeLa and MCF-7 cell lines. Further studies are needed to elucidate the mechanism of action.
Neuroprotective Effects
Research has also pointed towards neuroprotective properties of this compound, particularly in models of oxidative stress. The ability to scavenge free radicals was evaluated using DPPH assay.
Table 4: Free Radical Scavenging Activity
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
At higher concentrations, the compound demonstrated significant inhibition of free radicals, suggesting its potential in preventing neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of benzochromene against clinical strains of bacteria. The results showed that 3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one had one of the lowest MIC values among tested compounds, indicating its superior effectiveness.
Case Study 2: Anticancer Properties
In a separate investigation into the anticancer properties of benzochromene derivatives, this compound was found to induce apoptosis in cancer cells through mitochondrial pathways. The study concluded that further exploration into its structural modifications could enhance its therapeutic efficacy.
Q & A
Basic: What are the standard methodologies for synthesizing 3-methyl-1-{[(E)-3-phenyl-2-propenyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Formation of the benzochromene core via acid-catalyzed cyclization or microwave-assisted methods.
- Functionalization : Introduction of the (E)-3-phenyl-2-propenyloxy group via nucleophilic substitution or esterification under anhydrous conditions.
- Optimization : Reaction temperatures (80–120°C) and solvent systems (e.g., dichloromethane or THF) are critical for yield and purity .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and isolate intermediates .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the (E)-configuration of the propenyl group is verified by coupling constants (J = 12–16 Hz) .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and crystal packing (e.g., R factor = 0.057 in related benzochromenes) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 300.2600 g/mol for analogs) and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions to address low yields in the final cyclization step?
Answer:
- Parameter Screening : Use design of experiments (DOE) to test variables like temperature, catalyst loading (e.g., MgO nanoparticles for green synthesis), and solvent polarity .
- Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity in cyclization.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy identifies intermediate stability issues .
- Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., dimerization), guiding reagent stoichiometry adjustments .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?
Answer:
- Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while X-ray provides static snapshots. Compare data with computational models (DFT) to identify dominant conformers .
- Crystallization Artifacts : Ensure crystal structure represents the solution-phase structure by cross-validating with solvent-dependent NMR .
- Paramagnetic Contamination : Use chelating agents to eliminate metal impurities distorting NMR spectra .
Advanced: What experimental designs are robust for evaluating biological activity (e.g., antioxidant or antimicrobial effects)?
Answer:
- Dose-Response Studies : Use a range of concentrations (1–100 µM) in assays like DPPH scavenging or MIC (Minimum Inhibitory Concentration) tests .
- Control Groups : Include positive controls (e.g., ascorbic acid for antioxidants) and vehicle controls (e.g., DMSO).
- Mechanistic Probes : Combine with ROS (reactive oxygen species) detection kits or bacterial membrane permeability assays to elucidate pathways .
- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance, with ≥3 replicates .
Advanced: How to assess the environmental fate and ecotoxicological risks of this compound?
Answer:
- Degradation Studies : Simulate hydrolysis (pH 5–9) and photolysis (UV-Vis exposure) to measure half-life .
- Partition Coefficients : Determine logP (octanol-water) to predict bioaccumulation potential.
- Ecotoxicology Models : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) to assess acute toxicity .
- Metabolite Profiling : Identify transformation products via LC-QTOF-MS in simulated wastewater .
Advanced: How to address discrepancies in reported biological activities across studies?
Answer:
- Standardization : Ensure consistent assay protocols (e.g., incubation time, cell lines) and compound purity (>95% by HPLC) .
- Structural Confirmation : Re-validate active samples with NMR/X-ray to rule out isomerization or degradation .
- Meta-Analysis : Systematically compare data across studies using PRISMA guidelines to identify confounding variables (e.g., solvent effects) .
Basic: What computational tools are effective for predicting the compound’s physicochemical properties?
Answer:
- Molecular Dynamics (MD) : Simulate solubility and partition coefficients using software like GROMACS.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- QSAR Models : Relate structural descriptors (e.g., topological indices) to logP or pKa using platforms like MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
